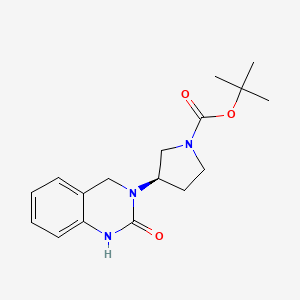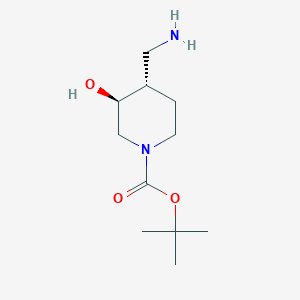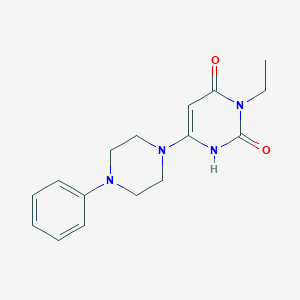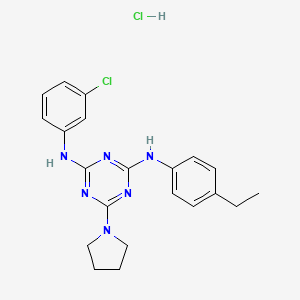![molecular formula C12H17NO2 B2383501 4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol CAS No. 1514318-22-9](/img/structure/B2383501.png)
4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol” is a biologically important alkylaminophenol compound . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
This compound is synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid .Molecular Structure Analysis
The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by the computational spectral studies . The optimization of the most stable molecular structure of this compound was performed by the DFT/B3LYP and DFT/B3PW91 methods with a 6-311++G(d,p) basis set .Chemical Reactions Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set . The NMR data are calculated by means of the GIAO method; the TD–DFT method is used for UV-Vis spectroscopy . In addition, the electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths are investigated .Scientific Research Applications
Biological Activity and Drug Development
- Applications :
Synthesis and Structural Analysis
- Synthesis : 4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol is synthesized via the Petasis reaction, which involves aldehyde, amine, and boronic acid .
- Structural Analysis :
Quantum Chemical Calculations
- Optimization : The most stable molecular structure of 4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol is optimized using DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .
Anti-Inflammatory and Analgesic Activities
- Derivatives : Related compounds have shown anti-inflammatory and analgesic activities. For example, (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited such properties .
Large-Scale Synthesis
- Synthetic Route : A practical large-scale synthesis involves 1,3-dipolar cycloaddition reactions and subsequent reduction steps .
Selective Androgen Receptor Modulators (SARMs)
Future Directions
The compound “4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol” and other alkylaminophenol compounds have been used frequently in cancer treatment . The discovery of new compounds having the antiproliferative action against cancer cells is very important . Therefore, future research could focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
4-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-11-5-6-13(8-11)7-10-1-3-12(15)4-2-10/h1-4,11,14-15H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGRTYKXOPNWEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol | |
CAS RN |
1514318-22-9 |
Source


|
| Record name | 4-{[3-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2383426.png)

![2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole](/img/structure/B2383432.png)




![Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2383438.png)


amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2383441.png)